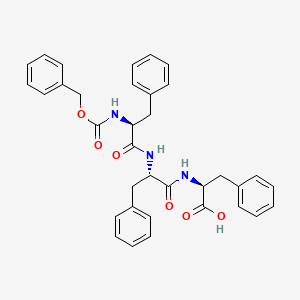

Z-Phe-phe-phe-OH

Vue d'ensemble

Description

Z-Phe-phe-phe-OH is a peptide derivative composed of three phenylalanine (Phe) amino acids linked together. The “Z” prefix indicates that the N-terminal amino group is protected by a benzyloxycarbonyl (Z) group. This compound is often used in peptide chemistry and drug research due to its interesting self-assembly properties .

Synthesis Analysis

The synthesis of This compound involves sequential coupling of three phenylalanine residues. The N-terminal amino group is protected with a benzyloxycarbonyl group, and the C-terminal carboxyl group remains unmodified. Solid-phase peptide synthesis (SPPS) is commonly employed for its efficient assembly .

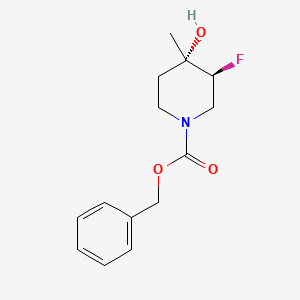

Molecular Structure Analysis

The molecular formula of This compound is C~17~H~17~NO~4~ , with an average mass of 299.321 Da . The monoisotopic mass is approximately 299.12 Da . The compound contains one defined stereocenter .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Photocatalytic Hydrogen Evolution

Z-Phe-phe-phe-OH, a modified amino acid, has been explored in the context of photocatalytic hydrogen evolution (PHE). For example, the construction of Z-scheme systems incorporating defect-rich g-C3N4 nanosheets and TiO2 nanoparticles has shown promise in enhancing PHE rates. These systems, with dual defective strategies, offer higher stability and recyclability, crucial for efficient photocatalysis (Gao et al., 2019).

Synthesis of Bitter-Taste Dipeptide

This compound has been utilized in the synthesis of bitter-taste dipeptides like Ala-Phe. This synthesis is part of green technologies aiming to produce high-solubility, low-toxicity compounds for potential food industry applications. The process involves biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, demonstrating the versatility of this compound in various synthetic routes (Ungaro et al., 2015).

Self-Assembly Studies

Research on the self-assembly of carbobenzoxyphenylalanine (Z-Phe-OH) has revealed its potential in forming well-defined structures like fibers and spherical formations. These studies provide insights into the simple fabrication and design of novel materials using modified amino acids, indicating significant applications in material science (Gour et al., 2021).

Peptide Synthesis

This compound has also been investigated in peptide synthesis. For instance, the recombinant Fasciola hepatica cathepsin L1 was used to synthesize tripeptides using this compound as an acyl acceptor. This highlights its potential in enzymatic peptide synthesis, expanding the applications of parasite proteases in peptide chemistry (Ruth et al., 2006).

Photocatalytic Applications

In another study, ZnO-dotted porous ZnS cluster microspheres were designed for high-efficient, Pt-free photocatalytic hydrogen evolution, where this compound could potentially play a role. The dotting of ZnO in these structures facilitates the separation of photo-generated electrons/holes, leading to more efficient hydrogen evolution. This application showcases the broader scope of this compound in photocatalytic technologies (Wu et al., 2015).

Propriétés

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42)/t29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDHGVWUXAXFMT-CHQNGUEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-dichlorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone](/img/structure/B1472692.png)

![(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one](/img/structure/B1472694.png)

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472695.png)

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472697.png)

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1472698.png)